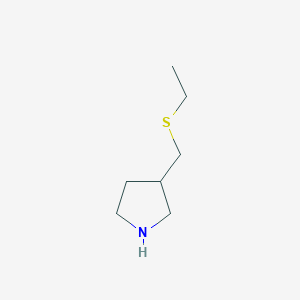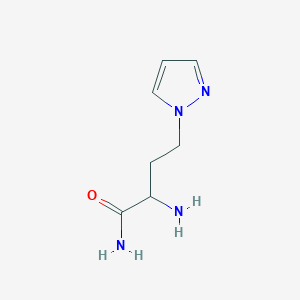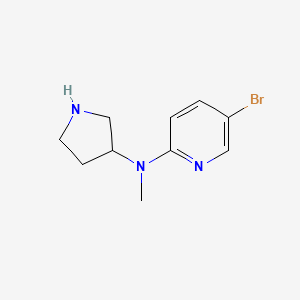
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or α-methylacetoacetate. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions are typically modified oxazole derivatives with varying functional groups, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and oxazole ring make it a versatile compound for various applications, distinguishing it from other similar oxazole derivatives.
Propiedades
Fórmula molecular |
C6H7NO4 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |
Clave InChI |
ABPZIQNUDOXILV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















